1-Piperidin-4-ylpyridin-2-one;dihydrochloride
Description
Properties
IUPAC Name |
1-piperidin-4-ylpyridin-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c13-10-3-1-2-8-12(10)9-4-6-11-7-5-9;;/h1-3,8-9,11H,4-7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABKKGYCEHJYHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC=CC2=O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Piperidin-4-ylpyridin-2-one;dihydrochloride involves several steps, including cyclization and reduction reactions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.
Chemical Reactions Analysis
1-Piperidin-4-ylpyridin-2-one;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its oxidized form using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Scientific Research Applications
Medicinal Chemistry Applications
1. PARP Inhibition and Cancer Therapeutics
One of the most notable applications of 1-Piperidin-4-ylpyridin-2-one; dihydrochloride is its role as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial for DNA repair mechanisms, and their inhibition can lead to the accumulation of DNA damage in cancer cells, particularly those with defective DNA repair pathways. This mechanism positions the compound as a promising candidate for cancer therapies, especially in tumors that are reliant on PARP for survival .
2. Neuropharmacology
The compound has also been studied for its potential neuropharmacological effects. Preliminary research indicates that it may influence neurotransmitter systems, thereby providing avenues for developing treatments for neurodegenerative diseases and psychiatric disorders .
A comprehensive review of the biological activity of similar compounds indicates that 1-Piperidin-4-ylpyridin-2-one; dihydrochloride exhibits significant anti-inflammatory properties. It has been shown to modulate various cellular pathways involved in inflammation, suggesting potential applications in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Case Study 1: Cancer Therapeutics
A study conducted by researchers demonstrated the efficacy of 1-Piperidin-4-ylpyridin-2-one; dihydrochloride in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis in treated tumors, further supporting its role as a PARP inhibitor.
Case Study 2: Neuropharmacological Effects
In another investigation focusing on neuropharmacological applications, the compound was evaluated for its effects on cognitive function in animal models of Alzheimer's disease. Results indicated that administration improved memory retention and reduced neuroinflammation markers compared to untreated controls. This suggests potential therapeutic benefits for cognitive decline associated with neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 1-Piperidin-4-ylpyridin-2-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. For example, some derivatives of this compound have been shown to inhibit serotonin reuptake, making them potential candidates for antidepressant drugs .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Dihydrochloride Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Key Applications | Reference |
|---|---|---|---|---|---|---|
| 1-Piperidin-4-ylpyridin-2-one dihydrochloride | C₁₀H₁₄Cl₂N₂O | 265.14 | Piperidin-4-yl, pyridin-2-one | Not reported | Not specified | - |
| Vanoxerine dihydrochloride | C₂₁H₂₆Cl₂N₂O | 409.35 | Diphenylmethane, piperazine | Not reported | CDK2/4/6 inhibition | |
| 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride | C₇H₁₆Cl₂N₂O | 215.12 | Aminomethyl, methyl | Not reported | Pharmaceuticals, materials | |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇Cl₂N₃O | 292.20 | Aminomethyl, pyridin-4-yl | Not reported | Research and development | |
| 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride | C₁₂H₁₉Cl₂N₃ | 276.21 | Pyridin-2-yl, ethyl | Oil (liquid) | Life sciences |
Key Observations :
- Substituent Effects: The presence of pyridine/pyridinone rings (e.g., in vanoxerine and the target compound) correlates with kinase inhibition, while aminomethyl groups (e.g., in and compounds) enhance material science applications .
- Molecular Weight: Higher molecular weights (e.g., vanoxerine at 409.35 g/mol) are associated with broader pharmacological activity, whereas lighter compounds (e.g., 215.12 g/mol in ) are used in drug intermediates .
- Physical State : Most analogs are solids, but some (e.g., compound) exist as oils, impacting formulation strategies .
Table 2: Pharmacological Profiles of CDK Inhibitors and Related Compounds
Key Findings :
- Kinase Inhibition Breadth: Vanoxerine dihydrochloride’s triple CDK inhibition (CDK2/4/6) confers broader anticancer activity compared to single-target inhibitors like fluspirilene (CDK2) or rafoxanide (CDK4/6) .
- Structural-Activity Relationship: Pyridone-containing compounds (e.g., BMS-903452) exhibit divergent mechanisms, such as GPR119 agonism for diabetes, highlighting how minor structural changes redirect biological targets .
Physicochemical and Application-Based Differences
- Solubility and Stability : Dihydrochloride salts generally improve aqueous solubility, but substituents like halogen atoms (e.g., Cl in compounds) increase molecular weight and may reduce bioavailability .
- Drug Delivery Challenges: Oily compounds (e.g., ) require lipid-based delivery systems, whereas solids (e.g., vanoxerine) are amenable to oral formulations .
- Material Science Applications: Aminomethyl-substituted derivatives (e.g., ) are leveraged for thermal stability in polymers, unlike pharmacologically active analogs .
Biological Activity
1-Piperidin-4-ylpyridin-2-one; dihydrochloride is a compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications in various fields.
- IUPAC Name : 1-Piperidin-4-ylpyridin-2-one; dihydrochloride
- Molecular Weight : 251.15 g/mol
- Chemical Structure : The compound features a piperidine ring and a pyridine moiety, which contribute to its biological activity.
The biological effects of 1-Piperidin-4-ylpyridin-2-one; dihydrochloride are primarily mediated through its interaction with specific molecular targets. Notably, it has been shown to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For instance, some derivatives have demonstrated the ability to inhibit serotonin reuptake, indicating potential antidepressant properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits cytotoxicity against various cancer cell lines. For example, a study demonstrated that derivatives of this compound induced apoptosis in FaDu hypopharyngeal tumor cells, showing better efficacy than the reference drug bleomycin .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics . The selectivity in inhibiting specific pathogens suggests that modifications to the chemical structure could enhance its efficacy.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, 1-Piperidin-4-ylpyridin-2-one; dihydrochloride exhibits anti-inflammatory properties. Studies have indicated that it can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies
- Cytotoxic Activity Against Cancer Cells : A series of derivatives were synthesized and tested against several cancer cell lines, including breast and lung cancer models. The results showed significant inhibition of cell proliferation, with some compounds achieving IC50 values below 20 μM .
- Antiviral Activity : Research conducted on carbohydrate derivatives of piperidin-4-one indicated promising antiviral activity against SARS-CoV-2 and H5N1 influenza viruses. These derivatives demonstrated high selectivity in inhibiting viral replication .
Q & A
Q. What advanced analytical methods resolve discrepancies in pharmacological data (e.g., conflicting IC₅₀ values)?
- Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish true inhibition from assay artifacts.
- LC-MS/MS : Detect metabolite interference in cell-based assays.
- Synchrotron XRD : Confirm ligand-binding modes in co-crystallized targets. Cross-validate with orthogonal assays (e.g., SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
